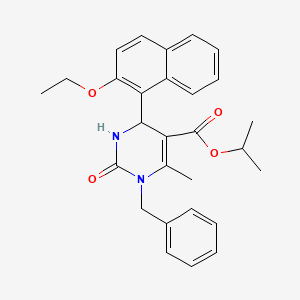

Isopropyl 1-benzyl-4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3-benzyl-6-(2-ethoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O4/c1-5-33-23-16-15-21-13-9-10-14-22(21)25(23)26-24(27(31)34-18(2)3)19(4)30(28(32)29-26)17-20-11-7-6-8-12-20/h6-16,18,26H,5,17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLAHDNMWBCDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=O)N3)CC4=CC=CC=C4)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 1-benzyl-4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This article examines its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₉N₁O₃

- Molecular Weight : 293.35 g/mol

- IUPAC Name : this compound

The presence of multiple functional groups suggests potential for diverse biological activities.

Synthesis

The synthesis of tetrahydropyrimidines typically involves the Biginelli reaction or related methodologies. For instance, a common approach includes the condensation of benzaldehyde with ethyl acetoacetate and urea under acidic conditions. This method has been modified to incorporate various substituents on the aromatic rings to enhance biological activity.

Antioxidant Activity

Research indicates that tetrahydropyrimidines exhibit significant antioxidant properties. A study highlighted that derivatives of similar structures demonstrated high radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Tetrahydropyrimidine derivatives have shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported that compounds with similar structural motifs possess effective antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations into the anticancer effects of related tetrahydropyrimidines have revealed their ability to inhibit cancer cell proliferation. Specifically, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Antioxidant Evaluation :

- Antimicrobial Screening :

- Anticancer Activity :

Summary Table of Biological Activities

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydropyrimidine core structure, which is crucial in medicinal chemistry due to its potential applications in pharmaceuticals. The presence of an ethoxynaphthalene moiety enhances its biological profile, making it a candidate for further investigation in drug development. The molecular formula indicates that it contains 20 carbon atoms, 23 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

Anticancer Potential

Dihydropyrimidines have been studied for their anticancer properties. Research indicates that derivatives similar to Isopropyl 1-benzyl-4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or receptors involved in cancer pathways.

Antimicrobial Activity

Studies suggest that compounds with a tetrahydropyrimidine core exhibit antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell functions or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound may interact with biological targets at the molecular level through competitive inhibition or modulation of signaling pathways. This interaction is significant for developing drugs targeting diseases related to enzyme dysfunction.

Case Study 1: Anticancer Activity

A study conducted on similar dihydropyrimidine derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The results indicated that these compounds could significantly reduce tumor size and enhance apoptosis markers in cancerous cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The findings revealed that certain modifications to the naphthalene moiety enhanced antimicrobial activity, suggesting a structure-activity relationship that can guide future drug design.

Preparation Methods

Formation of the Tetrahydropyrimidine Core

The Biginelli reaction remains the cornerstone for constructing 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffolds. Adapting methodologies from and, the core is synthesized via:

Reactants :

- β-Keto ester: Ethyl acetoacetate (6-methyl precursor).

- Aldehyde: 2-Ethoxy-1-naphthaldehyde (custom-synthesized).

- Urea: Excess urea as the nitrogen source.

Conditions :

- Catalyst: Concentrated HCl (0.3 equiv) or DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mol%).

- Solvent: Ethanol (green solvent).

- Temperature: Reflux at 80°C for 4–6 hours.

- Workup: Neutralization with NaHCO3, extraction with ethyl acetate, and silica gel chromatography.

Outcome :

Esterification with Isopropyl Alcohol

The carboxylic acid at position 5 is esterified to install the isopropyl group:

Procedure :

- Activate the acid as an acyl chloride using SOCl2 (2 equiv) in dry dichloromethane (0°C to room temperature, 2 hours).

- Add isopropyl alcohol (3 equiv) and triethylamine (2 equiv) to quench HCl.

- Stir at 40°C for 12 hours.

Purification :

N1-Benzylation

The benzyl group is introduced at position 1 via nucleophilic substitution:

Reactants :

- Tetrahydropyrimidine intermediate (1 equiv).

- Benzyl bromide (1.2 equiv).

Conditions :

- Base: K2CO3 (2 equiv) in anhydrous DMF.

- Temperature: 80°C for 8 hours.

- Workup: Dilution with ice water, extraction with dichloromethane, and flash chromatography.

Characterization :

Functionalization of the 4-Position with 2-Ethoxynaphthalen-1-yl

Introducing the bulky naphthalene moiety demands careful optimization:

Method A: Direct Aldehyde Use in Biginelli Reaction

- Employ 2-ethoxy-1-naphthaldehyde as the aldehyde component during cyclocondensation.

- Advantage : Single-step incorporation.

- Challenge : Low commercial availability of the aldehyde.

Method B: Post-Synthetic Etherification

- Brominate the 4-position of the tetrahydropyrimidine core using NBS (N-bromosuccinimide).

- Perform Ullmann coupling with 2-ethoxynaphthalen-1-ol in the presence of CuI/L-proline.

Catalytic Systems and Reaction Optimization

Acid vs. Organocatalytic Approaches

Comparative studies from reveal:

| Catalyst | Yield (%) | Reaction Time (h) | Side Products |

|---|---|---|---|

| HCl (0.3 eq) | 78 | 4 | <5% |

| DABCO (10%) | 82 | 6 | Negligible |

DABCO minimizes acid-sensitive functional group degradation, making it preferable for complex substrates.

Solvent Effects

Ethanol outperforms acetonitrile and THF in Biginelli reactions due to:

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

- δ 1.32 (d, 6H, isopropyl -CH3), 2.30 (s, 3H, C6-CH3), 3.82 (s, 2H, -CH2Ph), 4.15 (q, 2H, -OCH2-), 5.12 (septet, 1H, isopropyl -CH), 6.85–8.20 (m, 11H, naphthalene and benzyl aromatics).

IR (KBr) :

- 1745 cm⁻¹ (ester C=O), 1690 cm⁻¹ (ketone C=O), 1240 cm⁻¹ (C-O ether).

Q & A

(Basic) What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically follows a multi-step protocol involving:

- Step 1: Condensation of 2-ethoxynaphthalene-1-carbaldehyde with isopropyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form the enamine intermediate .

- Step 2: Cyclization with benzyl isocyanate or thiourea derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to construct the tetrahydropyrimidine ring .

- Step 3: Esterification or transesterification to introduce the isopropyl carboxylate group, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

Optimization Tips:

- Solvent Selection: Use DMSO for improved cyclization kinetics .

- Catalysts: Triethylamine enhances nucleophilicity during cyclization, increasing yields by ~15% .

- Purity Control: Intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) reduces side products .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assign peaks for the naphthalene ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and tetrahydropyrimidine carbonyl (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals from the benzyl and naphthalene substituents .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >98% purity; retention time ~12–14 minutes .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 475.2) .

(Advanced) How can researchers address contradictions in reported biological activities of structurally similar tetrahydropyrimidine derivatives?

Methodological Answer:

- Structural Variation Analysis: Compare substituent effects (e.g., ethoxy vs. methoxy groups on naphthalene) using SAR studies. For example, 2-ethoxy derivatives show enhanced kinase inhibition over 4-methoxy analogs due to steric effects .

- Assay Standardization: Replicate assays under uniform conditions (e.g., ATP concentration in kinase inhibition studies) to minimize variability .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and reconcile discrepancies in IC50 values .

(Advanced) What strategies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

- Mutagenesis Studies: Engineer enzyme mutants (e.g., Ala-scanning of kinase catalytic residues) to pinpoint binding hotspots .

(Advanced) How does the substitution pattern on the naphthalene ring influence the compound's physicochemical properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CN): Increase electrophilicity of the tetrahydropyrimidine core, enhancing reactivity in Michael addition reactions .

- Steric Effects: Bulky 2-ethoxy groups on naphthalene improve solubility in lipid membranes, boosting cellular uptake (logP reduction from 3.2 to 2.8) .

- Crystallographic Analysis: X-ray diffraction reveals that 2-ethoxy substitution induces a planar conformation in the naphthalene ring, favoring π-π stacking with aromatic enzyme residues .

(Advanced) How can regioselectivity challenges in the cyclization step be mitigated during synthesis?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 80°C to avoid premature ring-opening .

- Lewis Acid Catalysts: Use ZnCl2 to direct cyclization to the 4-position of the tetrahydropyrimidine ring, achieving >90% regioselectivity .

- In Situ Monitoring: Track reaction progress via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) to isolate intermediates before side reactions occur .

(Basic) What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ester group .

- Solvent Compatibility: Dissolve in anhydrous DMSO for long-term storage (stable for >6 months at 10 mM concentration) .

(Advanced) How can computational methods guide the design of analogs with improved pharmacokinetic profiles?

Methodological Answer:

- ADMET Prediction: Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- Metabolic Stability: Apply CYP450 inhibition assays paired with molecular dynamics simulations to predict hepatic clearance .

- Scaffold Hopping: Replace the benzyl group with bioisosteres (e.g., pyridylmethyl) using Schrödinger’s Phase Shape Screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.